molecular formula C18H24N4O3 B2741902 N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide CAS No. 1428089-67-1

N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide

カタログ番号 B2741902
CAS番号: 1428089-67-1
分子量: 344.415
InChIキー: BRBIMIGLHLEXKK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the main inhibitory neurotransmitter in the central nervous system, and its levels are regulated by GABA transaminase. Inhibition of this enzyme leads to increased levels of GABA, which can have a variety of effects on the brain and body.

作用機序

N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide works by inhibiting the enzyme GABA transaminase, which converts GABA to succinic semialdehyde. This leads to increased levels of GABA in the brain, which can have a variety of effects on neuronal excitability and neurotransmitter release. GABA is the main inhibitory neurotransmitter in the brain, and its levels are critical for maintaining proper brain function.
Biochemical and Physiological Effects:
Increased levels of GABA in the brain can have a variety of effects on neuronal excitability and neurotransmitter release. GABA is involved in the regulation of sleep, anxiety, and mood, and its levels are critical for maintaining proper brain function. N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models, which may be due to its ability to increase GABA levels in the brain.

実験室実験の利点と制限

N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide is a potent and selective inhibitor of GABA transaminase, which makes it an ideal tool for studying the effects of increased GABA levels in the brain. However, its potency and selectivity may also make it difficult to use in certain experiments, as it may have off-target effects on other enzymes or neurotransmitter systems. Additionally, its effects may be difficult to interpret in vivo, as increased GABA levels can have a variety of effects on neuronal excitability and neurotransmitter release.

将来の方向性

There are many potential future directions for research on N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide. One area of interest is its potential use as a treatment for addiction, as increased GABA levels have been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use as a treatment for epilepsy, as it has been shown to have anticonvulsant effects in animal models. Additionally, further studies are needed to better understand the effects of increased GABA levels on brain function, and to determine the potential risks and benefits of using N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide as a therapeutic agent.

合成法

N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of cyclohexanone with malononitrile to form a cyanoester intermediate, which is then reacted with cyclopropylamine to form the final product. The synthesis has been optimized to produce high yields of pure N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide.

科学的研究の応用

N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide has been studied extensively for its potential use as a treatment for a variety of neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been studied as a potential treatment for addiction, as increased GABA levels have been shown to reduce drug-seeking behavior in animal models.

特性

IUPAC Name

N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c19-11-17(8-2-1-3-9-17)20-14(23)10-22-15(24)18(12-4-5-12,13-6-7-13)21-16(22)25/h12-13H,1-10H2,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBIMIGLHLEXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CN2C(=O)C(NC2=O)(C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。